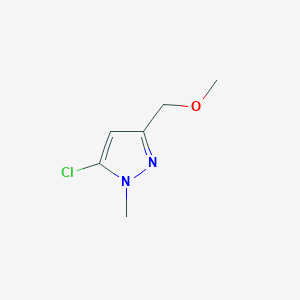![molecular formula C16H35N3OSn B13680276 [(3-Azidopropoxy)methyl]tributylstannane](/img/structure/B13680276.png)
[(3-Azidopropoxy)methyl]tributylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3-Azidopropoxy)methyl]tributylstannane is an organotin compound with the molecular formula C16H35N3OSn and a molecular weight of 404.18 . This compound is characterized by the presence of an azido group (-N3) attached to a propoxy group, which is further linked to a tributylstannane moiety. Organotin compounds are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Azidopropoxy)methyl]tributylstannane typically involves the reaction of tributylstannyl chloride with 3-azidopropanol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the decomposition of the azido group. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
[(3-Azidopropoxy)methyl]tributylstannane undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Oxidation: The stannane moiety can undergo oxidation to form stannic compounds.
Common Reagents and Conditions
CuAAC: Copper(I) catalysts, such as copper sulfate and sodium ascorbate, are commonly used.
SPAAC: Strained alkynes, such as dibenzocyclooctyne (DBCO), are used.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are typical reducing agents.
Major Products
Triazoles: Formed from azide-alkyne cycloaddition reactions.
Amines: Formed from the reduction of the azido group.
Wissenschaftliche Forschungsanwendungen
[(3-Azidopropoxy)methyl]tributylstannane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of various organotin compounds and as a reagent in azide-alkyne cycloaddition reactions.
Materials Science: The compound is utilized in the preparation of functionalized materials, including polymers and nanomaterials, due to its ability to form stable triazole linkages.
Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Chemical Biology: The compound is used in bioconjugation techniques to label biomolecules with azide groups for imaging and diagnostic purposes.
Wirkmechanismus
The mechanism of action of [(3-Azidopropoxy)methyl]tributylstannane primarily involves its reactivity with nucleophiles and electrophiles. The azido group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of triazoles or amines . The stannane moiety can undergo oxidative addition and reductive elimination reactions, facilitating various transformations in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin Hydride: Similar in structure but lacks the azido group.
(3-Azidopropoxy)methyl]trimethylsilane: Contains a trimethylsilane moiety instead of a stannane moiety.
(3-Azidopropoxy)methyl]triphenylphosphine: Contains a triphenylphosphine moiety instead of a stannane moiety.
Uniqueness
[(3-Azidopropoxy)methyl]tributylstannane is unique due to the combination of the azido group and the stannane moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and materials science .
Eigenschaften
Molekularformel |
C16H35N3OSn |
|---|---|
Molekulargewicht |
404.2 g/mol |
IUPAC-Name |
3-azidopropoxymethyl(tributyl)stannane |
InChI |
InChI=1S/C4H8N3O.3C4H9.Sn/c1-8-4-2-3-6-7-5;3*1-3-4-2;/h1-4H2;3*1,3-4H2,2H3; |
InChI-Schlüssel |
JFQJSWULYIKPRL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)COCCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(2-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13680225.png)



![(3R,4S,5S)-4-[(S)-2-(Cbz-amino)-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoic Acid](/img/structure/B13680253.png)





